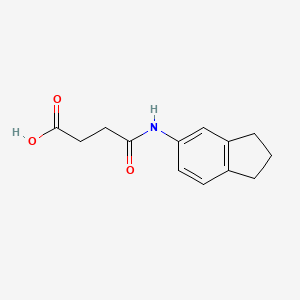

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCKXCXPITWYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424251 | |

| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847588-85-6 | |

| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The core of this synthesis involves the acylation of 5-aminoindan with succinic anhydride. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's success. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target compound.

Introduction: Significance and Applications

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Aminoindane derivatives, in particular, have garnered significant attention for their diverse pharmacological activities.[1] The title compound, this compound, incorporates both the indane moiety and a succinamic acid side chain. This combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor agonists.[2][3] The succinamic acid portion, for instance, can mimic interactions of dicarboxylic acids in biological systems.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and direct approach to the synthesis of this compound is through the nucleophilic acyl substitution reaction between 5-aminoindan and succinic anhydride. This reaction is a classic example of amine acylation, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid.

Caption: Reaction mechanism for the synthesis.

Experimental Procedure

-

Dissolution of 5-Aminoindan: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-aminoindan in a suitable solvent such as toluene or dichloromethane (DCM). [4][5]The choice of solvent is critical; it should be inert to the reactants and capable of dissolving the starting materials.

-

Addition of Succinic Anhydride: To the stirred solution of 5-aminoindan, add 1.0 to 1.1 equivalents of succinic anhydride. The reaction can often be performed at room temperature. [4]3. Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

Work-up and Isolation: Upon completion, the reaction mixture may be cooled, and the solid product can be collected by filtration. [6]Washing the precipitate with a small amount of cold solvent will help remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure this compound. [4]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the amide and carboxylic acid).

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established acylation of an amine with a cyclic anhydride. By following the detailed protocol and considering the key experimental parameters, researchers can reliably produce this valuable chemical intermediate for further investigation in various fields of drug discovery and development.

References

-

MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

-

ResearchGate. (n.d.). 4-(2-Isonicotinoylhydrazino)-4-oxobutanoic acid | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Methylphenyl)succinamic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

-

Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). N-acylation of 10-aminovindoline (5) with succinic anhydride and the amidation of compound 6 with (l) - and (d)-tryptophan methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners | Request PDF. Retrieved from [Link]

-

PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

-

PubMed. (2006). Modification of lysyl side chains using succinic anhydride. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Retrieved from [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

MDPI. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Retrieved from [Link]

-

Frontiers. (2017). Synthetic Aminoindanes. Retrieved from [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to a Novel Bioactive Compound: Elucidating the Mechanism of Action of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid

Abstract: The landscape of contemporary drug discovery is characterized by the pursuit of novel chemical entities with specific and potent biological activities. This document provides a comprehensive technical overview of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid , a compound of emerging interest. Initial research indicates a potential discrepancy in the nomenclature of this molecule, with public domain data primarily identifying it as 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid (CAS Number: 75382-32-0) rather than "4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid." This guide will proceed based on the documented chemical structure and will explore its potential mechanisms of action, supported by established methodologies in cellular and molecular biology.

Part 1: Compound Identification and Synthesis

The foundational step in elucidating the bioactivity of any compound is the unambiguous confirmation of its chemical structure. The compound of interest is identified as 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid , with the Chemical Abstracts Service (CAS) number 75382-32-0.[1] The structural distinction from a putative "amino" linked variant is critical, as the direct carbon-carbon bond between the indane moiety and the butanoic acid chain dictates its physicochemical properties and subsequent biological interactions.

The synthesis of related 4-oxobutanoic acid derivatives often involves a Friedel-Crafts acylation reaction. For instance, the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid is achieved by the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[2] A similar synthetic strategy could be envisioned for 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, utilizing 2,3-dihydro-1H-indene and succinic anhydride.

Proposed Synthetic Workflow

Figure 2: Experimental workflow for assessing the inhibitory effect of the test compound on Kynurenine-3-Monooxygenase (KMO) activity.

Part 3: Data Interpretation and Future Directions

The experimental data generated from the aforementioned assays will be crucial in defining the mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid.

Quantitative Data Summary

| Assay | Parameter | Hypothetical Value |

| Tyrosine Kinase Inhibition | IC50 (VEGFR2) | 1-10 µM |

| Tyrosine Kinase Inhibition | IC50 (PDGFRβ) | 1-10 µM |

| KMO Inhibition | IC50 | > 50 µM |

This table presents hypothetical data for illustrative purposes.

A low micromolar IC50 value in the tyrosine kinase assays would warrant further investigation into the compound's cellular activity, including its effects on downstream signaling pathways and its anti-proliferative effects in cancer cell lines. Conversely, if significant KMO inhibition is observed, studies in models of neuroinflammation would be a logical next step.

Conclusion

While the initial query for "this compound" did not yield a documented compound, the structurally related and publicly cataloged 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid presents an intriguing starting point for further research. Based on its chemical features, this compound holds potential as a modulator of key biological pathways, particularly in the realms of oncology and neuropharmacology. The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path to elucidating its mechanism of action and therapeutic potential.

References

-

Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

Sources

"in vitro studies with 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid"

An In-Depth Technical Guide to the In Vitro Characterization of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel chemical entity, this compound. As specific biological data for this compound is not yet publicly available, this document serves as an expert-driven roadmap for its systematic investigation. We will explore parallel investigative pathways based on the compound's structural motifs: a potential anticancer agent and a candidate for neuroprotection. This whitepaper details the strategic selection of assays, provides step-by-step protocols for key experiments, and explains the scientific rationale behind each methodological choice, empowering research teams to efficiently elucidate the compound's biological activity profile.

Introduction and Rationale

The compound this compound presents a unique chemical architecture, integrating an indane moiety with an N-substituted succinamic acid backbone. The indane ring system is a privileged scaffold found in various biologically active molecules, while butanoic acid derivatives are known to interact with a wide range of biological targets. This structural combination suggests a potential for diverse pharmacological activities.

This guide proposes a dual-pronged investigative strategy:

-

Anticancer Potential: The structural similarity to certain kinase and tubulin inhibitors warrants a thorough investigation into its cytotoxic, anti-proliferative, and anti-migratory properties against relevant cancer cell lines.

-

Neuroprotective Potential: The indane core is present in compounds with activity in the central nervous system. Therefore, evaluating the compound's ability to protect neuronal cells from common insults like excitotoxicity, oxidative stress, and inflammation is a logical and promising research avenue.

This document will outline the critical in vitro experiments required to test these hypotheses, providing a robust foundation for any subsequent preclinical development.

Preliminary Physicochemical Characterization

Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures the reliability and reproducibility of all subsequent in vitro data. Key parameters include:

-

Purity: Assessed via High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for initial biological screening.

-

Solubility: Determining the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., Dimethyl Sulfoxide, DMSO) is crucial for preparing accurate dosing solutions.

-

Stability: The compound's stability in the chosen solvent and culture medium should be assessed over the time course of the planned experiments to ensure the active agent is not degrading.

Part A: Investigation of Anticancer Activity

A.1. Rationale and Cellular Models

The core hypothesis is that this compound may interfere with critical cellular processes in cancer, such as proliferation, survival, and metastasis. A panel of well-characterized cancer cell lines should be selected to represent different cancer types.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

A549: Human lung carcinoma.

-

DLD-1 or HT-29: Human colorectal adenocarcinoma.[1]

-

PC-3: Human prostate adenocarcinoma (androgen-independent).

-

MCF-10A: A non-tumorigenic breast epithelial cell line to assess selectivity.

A.2. Primary Screening: Cytotoxicity and Viability

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][3]

Experimental Protocol: MTT Cell Viability Assay [3][4][5]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a clear, tabular format.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (IC₅₀ MCF-10A / IC₅₀ Cancer Cell) |

| MCF-7 | Breast | Hypothetical Value | Calculated Value |

| A549 | Lung | Hypothetical Value | Calculated Value |

| DLD-1 | Colon | Hypothetical Value | Calculated Value |

| MCF-10A | Normal Breast | Hypothetical Value | N/A |

A.3. Mechanistic Assays: Apoptosis and Cell Migration

If the compound shows significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[6][7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, allowing for the identification of cells with compromised membrane integrity (late apoptotic/necrotic).[6][7]

Figure 1: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Experimental Protocol: Annexin V/PI Staining [6][7]

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to obtain a cell pellet.[7]

-

Washing: Wash the cells twice with cold PBS.[7]

-

Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[6]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer.

Cell Migration Analysis by Wound Healing (Scratch) Assay

This assay provides insights into the compound's potential to inhibit cancer cell motility, a key process in metastasis.[8][9][10][11]

Experimental Protocol: Wound Healing Assay [1][8][10]

-

Create Monolayer: Seed cells in a 24-well plate and grow them to form a confluent monolayer.[11]

-

Create Wound: Using a sterile p200 pipette tip, create a straight "scratch" or wound in the monolayer.[8]

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at non-lethal concentrations (e.g., 0.25x and 0.5x IC₅₀).

-

Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[1][8]

-

Analysis: Measure the width of the scratch at different time points. The rate of wound closure is calculated and compared between treated and untreated cells.

A.4. Target Deconvolution: Advanced Mechanistic Studies

Tubulin Polymerization Assay

Microtubules are crucial for cell division, making them an excellent anticancer target.[12] This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[12][13][14]

Figure 2: Principle of the In Vitro Tubulin Polymerization Assay.

Experimental Protocol: Tubulin Polymerization Assay [12][13][15]

-

Reagent Preparation: Prepare a reaction mix containing purified bovine tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a polymerization buffer on ice.[12]

-

Plate Setup: In a pre-warmed 96-well plate, add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.[12]

-

Initiation: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[12]

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence or turbidity (at 340 nm) at regular intervals for 60-90 minutes.[12][13]

-

Analysis: Plot the signal over time. A decrease in the polymerization rate and final polymer mass suggests an inhibitory effect, while an increase suggests a stabilizing effect.

Kinase Inhibition Assays

Given that many anticancer drugs target protein kinases, screening the compound against a panel of relevant kinases is a valuable step.[16][17][18] Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining.[16][17]

General Protocol: In Vitro Kinase Assay [16][17][18]

-

Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™.

-

Signal Generation: Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction to produce light.

-

Measurement: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

Part B: Investigation of Neuroprotective Activity

B.1. Rationale and Cellular Models

This investigative arm is based on the premise that this compound can protect neurons from pathological insults common in neurodegenerative diseases, such as excitotoxicity, oxidative stress, and neuroinflammation.[19]

Recommended Cell Lines:

-

HT22: Murine hippocampal neuronal cell line, useful for studying glutamate-induced oxidative stress.[19]

-

SH-SY5Y: Human neuroblastoma cell line, can be differentiated into a neuronal phenotype.

-

Primary Cortical Neurons: Provide a more physiologically relevant model for excitotoxicity studies.[20][21][22]

-

BV-2 or RAW 264.7: Murine microglial or macrophage cell lines for assessing anti-inflammatory effects.[5][23][24]

B.2. Core Neuroprotective Assays

Glutamate-Induced Excitotoxicity Assay

Glutamate excitotoxicity is a key mechanism of neuronal damage in stroke and neurodegenerative diseases.[19] This assay determines if the compound can protect neurons from cell death induced by high concentrations of glutamate.[19][20][21][22][25]

Experimental Protocol: Neuroprotection Assay [19][20][21]

-

Cell Seeding: Plate neuronal cells (e.g., HT22 or primary neurons) in a 96-well plate.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-24 hours.

-

Glutamate Insult: Add a neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the wells (except for the untreated control).[19]

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay as described in section A.2.

-

Analysis: A significant increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Antioxidant Activity: Intracellular ROS Measurement

Oxidative stress is a common pathway in neuronal cell death.[26][27] This assay measures the compound's ability to reduce the levels of intracellular Reactive Oxygen Species (ROS).

Experimental Protocol: DCF-DA ROS Assay [28][29]

-

Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with the test compound for 1 hour. Then, add an ROS-inducing agent (e.g., H₂O₂ or glutamate).

-

Probe Loading: Remove the medium and wash the cells with PBS. Load the cells with 100 µL of DCF-DA solution and incubate for 30-45 minutes at 37°C in the dark.[28][29]

-

Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[28]

-

Analysis: A reduction in fluorescence intensity in compound-treated cells compared to cells treated with the ROS-inducer alone indicates antioxidant activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Measurement

Neuroinflammation, often mediated by microglia, contributes to neuronal damage. This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial or macrophage cells.[5][24]

Experimental Protocol: Griess Assay for Nitrite [5][23][30][31]

-

Cell Culture: Seed RAW 264.7 or BV-2 cells in a 96-well plate.[5][23]

-

Treatment: Pre-treat the cells with the test compound for 1-2 hours. Then, stimulate them with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5]

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[23]

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.[5]

-

Analysis: The amount of nitrite (a stable product of NO) is quantified using a sodium nitrite standard curve. A decrease in nitrite levels indicates an anti-inflammatory effect.

Data Presentation: Neuroprotective Profile

Summarize the key findings in a comprehensive table.

| Assay Type | Cell Line | Insult | Key Parameter | Result (e.g., % Protection, % Inhibition) |

| Excitotoxicity | HT22 | 5 mM Glutamate | % Cell Viability | Hypothetical Value |

| Oxidative Stress | HT22 | 100 µM H₂O₂ | % ROS Reduction | Hypothetical Value |

| Inflammation | RAW 264.7 | 1 µg/mL LPS | % NO Inhibition | Hypothetical Value |

Concluding Remarks

This technical guide outlines a structured, hypothesis-driven approach for the initial in vitro characterization of this compound. By systematically evaluating its potential anticancer and neuroprotective properties through a cascade of validated assays, researchers can efficiently generate a comprehensive biological activity profile. The data obtained from these studies will be critical for making informed decisions regarding the compound's future development, including lead optimization, in vivo efficacy studies, and further mechanistic deconvolution.

References

-

Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (121), 55664. Retrieved from [Link]

-

Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Apoptosis and Cancer (pp. 13-19). Humana Press, New York, NY. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

-

Rodriguez, L. G., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

-

Rastegar, S., et al. (2019). An introduction to the wound healing assay using live-cell microscopy. Cell Migration, 1-13. Retrieved from [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101292. Retrieved from [Link]

-

Musa, H. D., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 9(8), 3421-3427. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

Sies, H. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress (pp. 15-27). Humana, New York, NY. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. Retrieved from [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

Al-Ghabari, S. Z., & Al-Zuhairy, A. J. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(2), 159-165. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]

-

Williams, A. L., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Experimental and Therapeutic Medicine, 22(6), 1-11. Retrieved from [Link]

-

Hsieh, Y-J., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 13(10), 1573. Retrieved from [Link]

-

Intiquilla, Y. A., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Medicinal Food, 22(12), 1264-1272. Retrieved from [Link]

-

BÜHLMANN Laboratories AG. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

-

Perillo, B., et al. (2020). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Cancers, 12(6), 1471. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). In Vitro Nitric Oxide Assays. Retrieved from [Link]

Sources

- 1. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Wound healing assay | Abcam [abcam.com]

- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. innoprot.com [innoprot.com]

- 21. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 22. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. mdpi.com [mdpi.com]

- 25. fujifilmcdi.com [fujifilmcdi.com]

- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. assaygenie.com [assaygenie.com]

- 30. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In Vitro Nitric Oxide Assays [cellbiolabs.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel chemical entity, 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid. In the absence of pre-existing public data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical physicochemical properties, detailed experimental protocols for solubility and stability assessment, and robust analytical methodologies. The guide is structured to provide not only procedural steps but also the scientific rationale behind each experimental choice, ensuring a thorough understanding of the compound's behavior in various environments. This whitepaper is designed to be a self-validating system, empowering research teams to generate reliable and reproducible data crucial for advancing drug development programs.

Introduction and Physicochemical Profile

This compound is a molecule of interest in pharmaceutical research, integrating a rigid indane scaffold with a flexible butanoic acid chain containing an amide linkage. The indane ring system is a recognized privileged structure in medicinal chemistry, known for its presence in various clinically used drugs.[1] The molecule's structure, featuring both aromatic and aliphatic characteristics, suggests a complex physicochemical profile that will significantly influence its biopharmaceutical properties.

The presence of a carboxylic acid and an amide functional group dictates its acidic and basic properties, influencing its ionization state at different physiological pH values. The carboxylic acid moiety is expected to be acidic, while the secondary amine within the amide linkage and the amino group on the indane ring could exhibit basic properties. These ionizable groups are critical determinants of the compound's solubility and stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 g/mol | |

| pKa (acidic) | ~4-5 (Carboxylic acid) | Influences solubility in the gastrointestinal tract and potential for salt formation. |

| pKa (basic) | ~ (Amide/Amino) | May affect solubility in acidic media and potential for salt formation. |

| LogP | Moderate | Suggests a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions affecting solubility and crystal packing. |

| Hydrogen Bond Acceptors | 4 | Potential for intermolecular interactions affecting solubility. |

| Polar Surface Area | ~75 Ų | Influences membrane permeability and oral absorption. |

Solubility Assessment

A comprehensive understanding of a compound's solubility is paramount for formulation development and predicting its in vivo behavior.[2][3] Both kinetic and thermodynamic solubility assessments are recommended to build a complete profile.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock into an aqueous buffer. This high-throughput screening method is valuable in early-stage drug discovery to identify compounds with potential solubility liabilities.[2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Aqueous Buffer Addition: Add the DMSO solutions to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) to a final DMSO concentration of ≤1%.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle agitation.

-

Precipitation Measurement: Measure the amount of precipitated compound using laser nephelometry, which quantifies scattered light from suspended particles.[3]

-

Data Analysis: Determine the kinetic solubility limit as the concentration at which a significant increase in nephelometric signal is observed.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[4] The shake-flask method is the most common approach for this determination.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to identify any potential polymorphic or solvate form changes during the experiment.

dot

Caption: Workflows for kinetic and thermodynamic solubility determination.

Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a critical component of preclinical development, guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[8][9] This information is crucial for developing stability-indicating analytical methods and informing formulation and packaging decisions.

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to promote degradation.[8][10] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of those that may form under long-term storage conditions.[11]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 N HCl at elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or slightly elevated temperatures. The amide bond is particularly susceptible to base-catalyzed hydrolysis.[12]

-

Oxidation: Expose the solution to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

dot

Caption: Overview of forced degradation stress conditions.

Stability-Indicating Analytical Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. HPLC is the most common technique for this purpose.

Key Method Development Considerations:

-

Column Chemistry: A C18 stationary phase is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation. The pH of the aqueous phase should be optimized to control the ionization of the carboxylic acid.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: Example Solubility Data Table

| pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 2.0 | ||

| 4.5 | ||

| 6.8 | ||

| 7.4 |

Table 3: Example Forced Degradation Summary Table

| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C | 24 | |||

| 0.1 N NaOH, RT | 8 | |||

| 3% H₂O₂, RT | 24 | |||

| 80°C (solution) | 24 | |||

| Photostability | ICH Q1B |

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions during lead optimization, formulation development, and ultimately, for advancing promising drug candidates through the development pipeline. The methodologies outlined herein are designed to be adaptable and can serve as a template for the characterization of other novel chemical entities.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link][5]

-

ICH guideline for stability testing. SlideShare. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. International Council for Harmonisation. [Link][6]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link][8]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link][7]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][4]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. [Link][9]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link][10]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link][11]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

-

Transdermal Formulation Forced Degradation Testing. CD Formulation. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link][3]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. [Link]

-

Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. PubMed. [Link][1]

-

Structural and Functional Characterization of Indane-Core CD4-Mimetic Compounds Substituted with Heterocyclic Amines. Figshare. [Link]

-

Physicochemical Characterization. Creative Biolabs. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

Sources

- 1. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

"spectroscopic data for 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid (NMR, IR, MS)"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Characterization of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Abstract: This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of this compound. As a novel compound of interest in medicinal chemistry and materials science, definitive structural confirmation is paramount. This document synthesizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Each section includes a discussion of the underlying theory, detailed experimental protocols, and predicted spectral features presented in clear, tabular formats. Workflow diagrams generated using Graphviz are provided to visualize the analytical processes, ensuring this guide serves as a practical and authoritative resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is critical for confirming the successful coupling of the 5-aminoindane and succinic acid moieties and for assigning every proton and carbon in the final structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of distinct molecular fragments: the substituted indane ring system and the flexible succinamic acid chain. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 - 12.5 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent. |

| Amide (-NH-) | ~9.8 - 10.2 | Singlet (broad) | - | The amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. |

| Aromatic (H-4, H-6) | ~7.4 - 7.6 | Multiplet | ~8.0 | These protons are ortho to the electron-donating amino group, but their exact shifts are influenced by the overall substitution pattern. |

| Aromatic (H-7) | ~7.1 - 7.2 | Doublet | ~8.0 | This proton is ortho to the aliphatic portion of the indane ring. |

| Indane (-CH₂-, H-1, H-3) | ~2.8 - 3.0 | Triplet | ~7.5 | These benzylic protons are adjacent to both the aromatic ring and another methylene group.[1][2] |

| Indane (-CH₂-, H-2) | ~2.0 - 2.2 | Quintet | ~7.5 | This methylene group is coupled to the two adjacent methylene groups (H-1 and H-3), resulting in a quintet.[1][2] |

| Butanoic Acid (-CH₂CO-) | ~2.6 - 2.8 | Triplet | ~6.5 | These protons are adjacent to the amide carbonyl group, causing a downfield shift.[3][4] |

| Butanoic Acid (-CH₂COOH) | ~2.5 - 2.7 | Triplet | ~6.5 | These protons are adjacent to the carboxylic acid carbonyl group, also resulting in a downfield shift.[3][4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Given the molecule's lack of symmetry, a unique signal is expected for each of the 13 carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-C OOH) | ~174 - 176 | The carbonyl carbon of a carboxylic acid is highly deshielded.[5] |

| Amide (-C O-) | ~171 - 173 | The amide carbonyl carbon is also significantly deshielded.[5] |

| Aromatic (C-5) | ~138 - 140 | Quaternary carbon attached to the nitrogen atom. |

| Aromatic (C-3a, C-7a) | ~142 - 145 | Quaternary carbons at the fusion of the five- and six-membered rings. |

| Aromatic (C-4, C-6, C-7) | ~118 - 125 | Aromatic CH carbons, with specific shifts depending on their position relative to the substituents. |

| Indane (C H₂, C-1, C-3) | ~32 - 34 | Benzylic carbons are shifted downfield compared to simple alkanes.[1] |

| Indane (C H₂, C-2) | ~25 - 27 | Aliphatic carbon within the five-membered ring.[1] |

| Butanoic Acid (-C H₂CO-) | ~31 - 33 | Aliphatic carbon adjacent to the amide carbonyl. |

| Butanoic Acid (-C H₂COOH) | ~29 - 31 | Aliphatic carbon adjacent to the carboxylic acid carbonyl. |

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively solubilizes the compound and allows for the observation of exchangeable protons (NH and OH).

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS as an internal reference standard.[6][7]

-

Mixing: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for at least 5 minutes.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) are typically required for good signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful and rapid technique for identifying the presence of specific functional groups, making it ideal for confirming the key structural features of this compound.

Predicted IR Absorption Bands

The IR spectrum of this molecule will be dominated by absorptions from the carboxylic acid and secondary amide groups.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong | The very broad nature of this band is due to strong intermolecular hydrogen bonding.[8][9] |

| 3400 - 3250 | N-H stretch | Secondary Amide | Medium | This peak is typically sharp and appears on top of the broad O-H stretch.[8] |

| ~3050 | C-H stretch | Aromatic | Medium | Stretching of sp² C-H bonds on the indane ring. |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂) | Medium | Symmetric and asymmetric stretching of sp³ C-H bonds in the indane and butanoic acid moieties. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer.[10] |

| ~1660 | C=O stretch (Amide I) | Secondary Amide | Strong, Sharp | This is one of the most characteristic absorptions for amides.[5][11] |

| ~1550 | N-H bend (Amide II) | Secondary Amide | Medium | This band arises from a coupling of the N-H bending and C-N stretching vibrations.[11] |

| 1450 - 1600 | C=C stretch | Aromatic Ring | Medium-Weak | Multiple bands are expected in this region corresponding to ring stretching. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Predicted Mass Spectrum

The molecular formula of the compound is C₁₃H₁₅NO₃.

-

Molecular Weight: 233.26 g/mol

-

Monoisotopic Mass: 233.1052 Da

Electrospray ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 234.1125. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 232.0979 would be seen. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragments that help confirm the structure.

Table 4: Predicted Key Mass Fragments (from [M+H]⁺)

| m/z (Predicted) | Lost Neutral Fragment | Ion Structure | Rationale |

|---|---|---|---|

| 216.1024 | H₂O | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid group is a common fragmentation pathway.[12] |

| 132.0792 | C₄H₅NO₃ | [C₉H₁₀]⁺ | Cleavage of the amide C-N bond, with charge retained on the more stable indane fragment. |

| 117.0578 | C₉H₁₀N | [C₄H₅O₃]⁺ | Cleavage of the amide C-N bond, with charge retained on the succinamic acid fragment. |

| 133.0943 | C₄H₄O₃ | [C₉H₁₁N]⁺ | Cleavage of the amide C-C bond to form an acylium ion, followed by rearrangement. |

| 188.0970 | COOH | [M+H-COOH]⁺ | Loss of the carboxylic acid group as a radical.[12] |

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for analyzing the purity and identity of a compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the initial mobile phase.

-

LC System Setup:

-

Column: Use a standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation for positive ion mode.

-

Gradient: Start with a high percentage of A, ramping to a high percentage of B to elute the compound.

-

Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.

-

-

MS System Setup (ESI Source):

-

Ionization Mode: Set to either positive or negative ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Gas Flow: Optimize nebulizer gas and drying gas (N₂) flow rates and temperature to ensure efficient desolvation.

-

-

Data Acquisition:

-

Full Scan: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500) to detect the molecular ion.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ (or [M-H]⁻) ion in the first mass analyzer (Q1), fragmenting it in the collision cell (q2) with an inert gas (e.g., argon), and scanning the resulting fragments in the third mass analyzer (Q3).

-

-

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS spectrum to verify the structure based on the observed fragmentation patterns.[13][14][15]

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provide a robust framework for researchers to confirm the identity and purity of their synthesized material. ¹H and ¹³C NMR will confirm the precise atomic connectivity, IR spectroscopy will verify the presence of key amide and carboxylic acid functional groups, and high-resolution mass spectrometry will establish the exact molecular formula and support the structure through predictable fragmentation. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data essential for regulatory submissions, publications, and further drug development efforts.

References

- Vertex AI Search. (n.d.). IR Chart. Spectroscopy Tutorial: Reference.

- ResearchGate. (n.d.).

- Oregon State University. (n.d.).

- Chemistry LibreTexts. (2022, September 24). 21.

- YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.

- ResearchGate. (n.d.).

- SlideShare. (n.d.).

- MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

- National Institutes of Health (NIH). (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC.

- Royal Society of Chemistry. (n.d.).

- University of Wisconsin-Madison. (n.d.).

- Chemguide. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

- Chemistry LibreTexts. (2023, August 29).

- Science Ready. (n.d.).

- MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

A Technical Guide to Investigating 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for evaluating the therapeutic potential of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid. Based on preliminary patent literature, this compound is hypothesized to target Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB) implicated in a variety of signaling pathways and disease states. This document provides a structured approach, from initial biochemical validation to cell-based functional assays, to rigorously assess the compound's mechanism of action and its potential as a novel therapeutic.

Introduction: The Rationale for Targeting USP15

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] Deubiquitinating enzymes (DUBs) are key players in this system, reversing the process of ubiquitination and thereby controlling the fate of substrate proteins.[3][4] Ubiquitin-Specific Protease 15 (USP15) has emerged as a particularly compelling therapeutic target due to its multifaceted roles in cellular processes such as cell proliferation, apoptosis, DNA damage repair, and immune responses.[5][6]

USP15 has been shown to regulate several key signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, by deubiquitinating and stabilizing essential components like the TGF-β receptor I.[7] Its involvement in stabilizing oncoproteins such as MDM2, a negative regulator of the p53 tumor suppressor, further highlights its potential as a target in oncology.[5] However, the function of USP15 can be context-dependent, acting as either an oncogene or a tumor suppressor in different cancers.[1][3][5][6] This complexity necessitates a thorough and systematic validation of any potential inhibitor.

The compound this compound has been identified in patent literature as a potential modulator of USP15 activity. This guide provides a roadmap for the scientific community to validate this claim and explore the therapeutic utility of this molecule.

Foundational Target Validation: Biochemical Assays

The first crucial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of USP15. This is best achieved through in vitro biochemical assays using purified, recombinant USP15.

Rationale for a Fluorogenic Assay

A fluorogenic assay is a robust and high-throughput method for quantifying DUB activity.[8] The principle relies on a ubiquitin molecule conjugated to a quenched fluorophore, such as 7-amido-4-methylcoumarin (AMC).[9][10] Cleavage of this substrate by an active DUB releases the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[10] This method is highly sensitive and allows for the determination of key inhibitory parameters.[8]

Experimental Protocol: In Vitro USP15 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against USP15.

Materials:

-

Purified, recombinant human USP15 enzyme

-

Ubiquitin-AMC fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound (test compound)

-

Known USP15 inhibitor (e.g., Ubiquitin Aldehyde) as a positive control

-

DMSO (vehicle control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~350-355 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Enzyme Preparation: Thaw the recombinant USP15 on ice and dilute to a working concentration (e.g., 0.25 ng/µl) in cold Assay Buffer.[10]

-

Assay Plate Setup:

-

Add 25 µL of diluted USP15 to all wells except the "Negative Control" wells.

-

Add 25 µL of Assay Buffer to the "Negative Control" wells.

-

Add a small volume (e.g., 0.5 µL) of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare the Ubiquitin-AMC substrate in Assay Buffer at a concentration twice the final desired concentration (e.g., 2 µM for a final concentration of 1 µM). Add 25 µL of the substrate solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25-30°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve.

-

Normalize the data to the DMSO control (100% activity) and the negative control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Interpretation and Expected Outcomes

A potent and specific inhibitor will exhibit a dose-dependent decrease in USP15 activity, resulting in a well-defined sigmoidal curve and a low IC50 value.

| Parameter | Description | Ideal Outcome |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | Low nanomolar to low micromolar range. |

| Hill Slope | Steepness of the dose-response curve. | Close to 1.0, indicating a 1:1 binding stoichiometry. |

| Max Inhibition | The maximum percentage of inhibition achieved at saturating concentrations. | Close to 100%. |

Cellular Target Engagement and Functional Consequences

While biochemical assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can penetrate the cell membrane, engage with USP15 in its native environment, and elicit a functional response.[11][12][13]

Rationale for a Cell-Based Assay

A cell-based assay is essential to confirm the compound's activity in a more physiologically relevant context.[14] Such assays can measure the compound's effect on the ubiquitination status of known USP15 substrates or its impact on downstream signaling pathways.[15]

Experimental Workflow: Cellular USP15 Target Engagement

This workflow outlines a strategy to assess the compound's ability to inhibit USP15 within intact cells, leading to the accumulation of ubiquitinated substrates.

Caption: Workflow for assessing cellular target engagement of a USP15 inhibitor.

Protocol: Western Blot for Substrate Ubiquitination

Procedure:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and allow it to adhere overnight. Treat the cells with a dose range of this compound for a predetermined time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a known DUB inhibitor like PR-619 as a positive control.[4]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing a protease inhibitor cocktail and a deubiquitinase inhibitor (e.g., N-ethylmaleimide) to preserve the ubiquitination status of proteins.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for a known USP15 substrate (e.g., SMURF2) and protein A/G-agarose beads overnight at 4°C.[15]

-

Western Blotting: Wash the beads extensively, elute the bound proteins, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against ubiquitin. Subsequently, strip the membrane and re-probe with an antibody against the substrate protein to confirm equal loading.

-

Analysis: Visualize the bands using an appropriate detection system. An effective inhibitor will cause a dose-dependent increase in the high-molecular-weight smear corresponding to polyubiquitinated substrate.

Downstream Pathway Analysis: TGF-β Signaling

To connect target engagement with a functional cellular outcome, it is valuable to investigate a signaling pathway known to be regulated by USP15. The TGF-β pathway is an excellent candidate, as USP15 is known to deubiquitinate and stabilize the TGF-β receptor I (TβRI) and SMAD proteins.[7][16]

Signaling Pathway Overview

Caption: Simplified TGF-β signaling pathway highlighting the regulatory role of USP15.

Experimental Validation: SMAD Phosphorylation

Inhibition of USP15 is expected to lead to the degradation of TβRI, thereby blunting the downstream signaling cascade initiated by TGF-β. This can be assessed by measuring the phosphorylation of SMAD2, a key downstream effector.

Protocol:

-

Cell Treatment: Serum-starve cells (e.g., HaCaT keratinocytes) overnight. Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a known concentration of TGF-β ligand for a short period (e.g., 30-60 minutes).

-